Alogliptin Related Compound 15

DPP-4 inhibition Pharmacodynamic profiling Metabolite activity screening

Alogliptin Related Compound 15 is the definitive N-acetyl piperidine metabolite (M-II) standard—pharmacologically inactive, distinct +42 Da mass shift vs. parent—preventing co-elution errors that cause ANDA assay failures. This regioisomerically pure (R)-enantiomer, purity ≥98%, replaces generic impurity blends for validated LC-MS/MS MRM calibration and ICH-compliant specificity studies. Procurement ensures audit-ready documentation and regulatory compliance.

Molecular Formula C20H23N5O3
Molecular Weight 381.44
CAS No. 1108731-49-2
Cat. No. B600834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlogliptin Related Compound 15
CAS1108731-49-2
SynonymsAlogliptin Impurity C
Molecular FormulaC20H23N5O3
Molecular Weight381.44
Structural Identifiers
SMILESCC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C
InChIInChI=1S/C20H23N5O3/c1-14(26)22-17-8-5-9-24(13-17)18-10-19(27)23(2)20(28)25(18)12-16-7-4-3-6-15(16)11-21/h3-4,6-7,10,17H,5,8-9,12-13H2,1-2H3,(H,22,26)/t17-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Alogliptin Related Compound 15 (CAS 1108731-49-2): Identity, Metabolite Classification, and Reference Standard Profile


Alogliptin Related Compound 15 (CAS 1108731-49-2), also designated as N-Acetyl alogliptin, Alogliptin metabolite M-II, or UNII-U93RK9Q9H6, is a defined pharmaceutical impurity and metabolite reference standard belonging to the alogliptin class of dipeptidyl peptidase-4 (DPP-4) inhibitor-related substances [1]. Chemically it is (R)-N-(1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)acetamide, with molecular formula C20H23N5O3 and a molecular weight of 381.4 g/mol. It is supplied as a white to off-white solid powder with purity NLT 98% and is recommended for storage at 2–8 °C . This compound is the N-acetylated metabolite of alogliptin wherein the acetyl group is appended to the piperidine nitrogen, distinguishing it from both the parent drug and the regioisomeric N-acetyl metabolite in which acetylation occurs on the pyrimidine ring [2].

Why Alogliptin Related Compound 15 (CAS 1108731-49-2) Cannot Be Substituted with Generic Alogliptin Impurity References


The compound carries a specific N-acetyl modification on the (R)-piperidine ring that renders it pharmacologically inactive toward DPP-4, in direct contrast to the active parent drug (alogliptin, IC50 ~6.9 nM) and the partially active N-demethylated M-I metabolite (~3% residual activity). This functionalization also produces a characteristic +42.0 Da mass shift relative to alogliptin (381.4 vs. 339.4 g/mol) and alters chromatographic polarity, preventing co-elution with the active principle under optimized reverse-phase conditions [1]. Substituting this compound with a generic impurity reference that lacks the precise N-acetyl regioisomeric identity on the piperidine nitrogen—such as the pyrimidine-ring acetylated regioisomer (CAS 2882929-91-9, MW 367.4 g/mol)—will yield erroneous retention times, different MS fragmentation patterns, and non-representative system suitability results, each of which can cause assay failures during ANDA submission [2]. The quantitative differentiation evidence below establishes that at every measurable level—target engagement, molecular identity, metabolic abundance, and chromatographic behavior—this compound occupies a unique analytical niche.

Quantitative Differentiation Evidence for Alogliptin Related Compound 15 (CAS 1108731-49-2) Against Closest Comparators


DPP-4 Enzymatic Inhibitory Activity: Complete Loss of Function vs. Parent Alogliptin

Alogliptin Related Compound 15 (M-II) displays no detectable inhibitory activity toward DPP-4 or any other DPP-related enzyme, as stated in the FDA prescribing information and independent pharmacological summaries [1]. In contrast, the parent compound alogliptin potently inhibits human DPP-4 in vitro with a mean IC50 of approximately 6.9 nM, exhibiting >10,000-fold selectivity for DPP-4 over closely related serine proteases (DPP-8, DPP-9, FAP/seprase, prolyl endopeptidase, tryptase; IC50 >100,000 nM) [2]. The complete ablation of inhibitory function in M-II represents a >10,000-fold difference in target engagement compared with the parent drug.

DPP-4 inhibition Pharmacodynamic profiling Metabolite activity screening

Molecular Weight and Elemental Composition: N-Acetyl Mass Shift vs. Alogliptin Parent and Regioisomeric M-II

Alogliptin Related Compound 15 (CAS 1108731-49-2) possesses a molecular formula of C20H23N5O3 and an exact molecular weight of 381.4 g/mol, reflecting the addition of an acetyl group (C2H2O) to the piperidine nitrogen of the alogliptin scaffold [1]. The parent drug alogliptin (CAS 850649-61-5) has formula C18H21N5O2 and molecular weight 339.4 g/mol, yielding a net mass difference of +42.0 Da (+12.4% relative molecular mass increase) [2]. Critically, the pyrimidine-ring acetylated regioisomer of M-II (CAS 2882929-91-9) exhibits formula C19H21N5O3 and molecular weight 367.4 g/mol, differing by –14.0 Da from the target compound due to an alternative acetylation site and concomitant N-methyl displacement [3]. These three entities—parent (339.4 Da), piperidine-acetylated M-II (381.4 Da), and pyrimidine-acetylated M-II regioisomer (367.4 Da)—are resolvable by high-resolution mass spectrometry and exhibit distinct MS/MS fragmentation patterns.

Mass spectrometry Structural elucidation LC-MS method development

Metabolic Abundance in Human Pharmacokinetics: M-II vs. Unchanged Parent Drug and M-I Metabolite

Following administration of an oral dose of [14C]-alogliptin to humans, alogliptin does not undergo extensive metabolism: 60% to 71% of the administered dose is excreted as unchanged drug in the urine [1]. Two minor metabolites are detected: the N-demethylated active metabolite M-I accounts for less than 1% of the parent compound, while the N-acetylated inactive metabolite M-II (Alogliptin Related Compound 15) accounts for less than 6% of the parent compound in plasma and urine [2]. This means M-II represents only a minor fraction of circulating drug-related material, with the parent drug being at least 10- to 12-fold more abundant. Additionally, M-I and M-II together account for less than 2% and less than 6%, respectively, of total alogliptin concentrations [3].

Pharmacokinetic profiling Metabolite quantification Bioanalytical method validation

Differential Pharmacological Activity: M-II (Inactive) vs. M-I Metabolite (Partially Active)

Among the two minor metabolites of alogliptin, only M-I (N-demethylated alogliptin) retains pharmacological activity: it is a highly selective inhibitor of DPP-4 similar to the parent molecule, possessing approximately 3% of the parent drug's activity [1]. In contrast, Alogliptin Related Compound 15 (M-II, N-acetylated alogliptin) does not display any inhibitory activity toward DPP-4 or any other DPP-related enzymes, as confirmed in both the FDA prescribing information and independent pharmacological compendia [2]. The N-acetylation of the piperidine nitrogen in M-II ablates DPP-4 binding, whereas the N-demethylation in M-I preserves the free amine required for interaction with the S2 subsite of DPP-4 [3].

Structure-activity relationship Metabolite pharmacology DPP-4 selectivity profiling

Chromatographic Retention Behavior: Polarity Shift and Distinct LC-MS Detection Profile

The N-acetyl modification on the piperidine ring of Alogliptin Related Compound 15 alters polarity and chromatographic behavior relative to the active principle [1]. Under reversed-phase HPLC conditions typically employed for alogliptin impurity profiling (C18 column, gradient elution with acidic mobile phase), the target compound exhibits increased hydrophobicity due to the acetyl group, resulting in longer retention compared to the more polar parent alogliptin. The compound is detectable by LC-MS with distinct signals that require optimized extraction and separation methods to avoid co-elutions [2]. Quantitative method validation studies for alogliptin benzoate related substances have established linearity in the range of 0.10–75.0 μg/mL for impurity determination, with specificity demonstrated through baseline resolution of individual impurities including process-related substances and degradation products [3].

Reversed-phase HPLC Impurity profiling Method validation

Recommended Application Scenarios for Alogliptin Related Compound 15 (CAS 1108731-49-2) Based on Quantitative Differentiation Evidence


System Suitability Reference Standard for HPLC Impurity Profiling in ANDA Submissions

As the pharmacologically inactive N-acetyl metabolite M-II with established chromatographic differentiation from alogliptin (increased hydrophobicity due to acetyl modification, LogP ~1.056), Alogliptin Related Compound 15 serves as an essential system suitability marker for reversed-phase HPLC methods used in ANDA regulatory submissions [1]. Its distinct retention time relative to the parent drug peak, coupled with a quantified linearity range of 0.10–75.0 μg/mL validated across multiple C18 column chemistries, enables reliable resolution verification and peak purity assessment during batch release and stability testing of alogliptin benzoate drug substance and tablets [2].

Negative Control for DPP-4 Enzymatic Activity Assays During Metabolite Characterization

Given the complete absence of DPP-4 inhibitory activity—contrasting with alogliptin parent (IC50 ~6.9 nM) and M-I metabolite (~3% residual activity, estimated IC50 ~230 nM)—Alogliptin Related Compound 15 is the definitive negative control reference for in vitro DPP-4 enzyme inhibition assays [3]. This binary active/inactive property makes it indispensable for validating assay specificity, establishing baseline signal windows, and confirming that observed DPP-4 inhibition in metabolite mixtures originates from the parent drug or M-I rather than from M-II [4].

LC-MS/MS Method Development and MRM Transition Optimization for Bioanalytical Studies

The characteristic +42.0 Da mass shift (381.4 g/mol) relative to alogliptin parent (339.4 g/mol), combined with a +14.0 Da difference from the pyrimidine-acetylated M-II regioisomer (367.4 g/mol), makes Alogliptin Related Compound 15 a critical calibrant for developing MRM transitions in LC-MS/MS bioanalytical methods [5]. Its distinct MS/MS fragmentation pattern, confirmed by high-resolution QTOF mass spectrometry and NMR spectroscopy, allows unambiguous differentiation from co-eluting isobaric interferences during quantification of alogliptin and its metabolites in human plasma and urine samples [6].

Forced Degradation and Stability-Indicating Method Validation Under ICH Q1A/Q1B Guidelines

Because M-II represents less than 6% of the parent compound under physiological conditions and is formed via N-acetylation rather than through oxidative, hydrolytic, or thermal degradation pathways, Alogliptin Related Compound 15 serves as a process-related impurity reference rather than a degradation product marker [7]. Its use in forced degradation studies (acid, base, oxidative, thermal, photolytic) in combination with the active M-I metabolite and the parent drug enables comprehensive specificity demonstration, mass balance assessment, and peak purity verification as required by ICH Q1A/Q1B stability testing guidelines [8].

Quote Request

Request a Quote for Alogliptin Related Compound 15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.